9H-Carbazole, 9-acetyl-3-methyl- 9H-Carbazole, 9-acetyl-3-methyl-
Brand Name: Vulcanchem
CAS No.: 33634-03-6
VCID: VC18912130
InChI: InChI=1S/C15H13NO/c1-10-7-8-15-13(9-10)12-5-3-4-6-14(12)16(15)11(2)17/h3-9H,1-2H3
SMILES:
Molecular Formula: C15H13NO
Molecular Weight: 223.27 g/mol

9H-Carbazole, 9-acetyl-3-methyl-

CAS No.: 33634-03-6

Cat. No.: VC18912130

Molecular Formula: C15H13NO

Molecular Weight: 223.27 g/mol

* For research use only. Not for human or veterinary use.

9H-Carbazole, 9-acetyl-3-methyl- - 33634-03-6

Specification

CAS No. 33634-03-6
Molecular Formula C15H13NO
Molecular Weight 223.27 g/mol
IUPAC Name 1-(3-methylcarbazol-9-yl)ethanone
Standard InChI InChI=1S/C15H13NO/c1-10-7-8-15-13(9-10)12-5-3-4-6-14(12)16(15)11(2)17/h3-9H,1-2H3
Standard InChI Key XAYIVNWBCRKOSE-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C=C1)N(C3=CC=CC=C32)C(=O)C

Introduction

Chemical Structure and Molecular Characteristics

The molecular structure of 9H-carbazole, 9-acetyl-3-methyl- consists of a carbazole backbone (a tricyclic system with two benzene rings fused to a pyrrole ring) substituted with an acetyl (-COCH₃) group at position 9 and a methyl (-CH₃) group at position 3. This configuration significantly alters the compound’s electronic density distribution compared to unsubstituted carbazole.

Key Structural Features:

  • Molecular Formula: C₁₅H₁₃NO

  • Molecular Weight: 223.27 g/mol

  • Functional Groups: Acetyl (electron-withdrawing) and methyl (electron-donating) groups.

The acetyl group introduces a ketone moiety, enabling participation in nucleophilic addition reactions, while the methyl group enhances steric bulk and influences solubility . Spectroscopic characterization via Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy confirms the substitution pattern:

  • ¹H NMR: Signals near δ 2.6 ppm (methyl protons) and δ 8.1–8.9 ppm (aromatic protons).

  • IR: Stretching vibrations at ~1680 cm⁻¹ (C=O) and ~2900 cm⁻¹ (C-H of methyl).

Synthesis and Reaction Pathways

The synthesis of 9H-carbazole, 9-acetyl-3-methyl- typically involves multi-step modifications of the carbazole core. A representative protocol, adapted from similar carbazole derivatives , includes:

Step 1: Acetylation at Position 9

Carbazole undergoes Friedel-Crafts acetylation using acetyl chloride and a Lewis acid (e.g., AlCl₃) in anhydrous dichloromethane. This step selectively acetylates the 9-position due to its high electron density.

Step 2: Methylation at Position 3

The acetylated intermediate is methylated via Ullmann coupling or using methyl iodide in the presence of a base (e.g., K₂CO₃).

Reaction Conditions:

ParameterValue
SolventTetrahydrofuran (THF)
Temperature80°C
CatalystNaOH
Reaction Time24 hours
Yield~86%

This method, analogous to the synthesis of 3-(9H-carbazol-9-yl)-9H-carbazole , highlights the importance of optimizing solvent systems and catalysts to achieve high regioselectivity.

Industrial and Electronic Applications

Organic Light-Emitting Diodes (OLEDs)

The compound’s planar structure and extended π-conjugation make it suitable for emissive layers. Its acetyl group improves electron injection properties, critical for device efficiency.

Dye and Polymer Synthesis

As a precursor for conducting polymers (e.g., polycarbazoles), it enhances thermal stability and charge mobility in materials used for sensors and photovoltaic cells .

Analytical Characterization Techniques

MethodApplicationKey Observations
NMR SpectroscopyConfirms substitution patternAromatic proton shifts
Mass SpectrometryDetermines molecular ion (m/z = 223)Fragmentation patterns
HPLCPurity assessmentRetention time ~8.2 min

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator